(R)-1-(5-Bromofuran-2-yl)ethan-1-ol
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Overview
Description
®-1-(5-Bromofuran-2-yl)ethan-1-ol is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(5-Bromofuran-2-yl)ethan-1-ol typically involves the bromination of furan derivatives followed by the introduction of the ethan-1-ol group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromine.
Industrial Production Methods: In an industrial setting, the production of ®-1-(5-Bromofuran-2-yl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the desired stereochemistry of the compound.
Types of Reactions:
Oxidation: ®-1-(5-Bromofuran-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: ®-1-(5-Bromofuran-2-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated furan derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, ®-1-(5-Bromofuran-2-yl)ethan-1-ol can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(5-Bromofuran-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and ethan-1-ol group can influence the compound’s binding affinity and specificity for these targets. The furan ring may also play a role in the compound’s overall reactivity and stability.
Comparison with Similar Compounds
- ®-1-(5-Chlorofuran-2-yl)ethan-1-ol
- ®-1-(5-Iodofuran-2-yl)ethan-1-ol
- ®-1-(5-Methylfuran-2-yl)ethan-1-ol
Comparison: Compared to its chlorinated and iodinated analogs, ®-1-(5-Bromofuran-2-yl)ethan-1-ol may exhibit different reactivity and biological activity due to the unique properties of the bromine atom. The methylated derivative, on the other hand, may have different steric and electronic effects, influencing its chemical behavior and applications.
Properties
Molecular Formula |
C6H7BrO2 |
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Molecular Weight |
191.02 g/mol |
IUPAC Name |
(1R)-1-(5-bromofuran-2-yl)ethanol |
InChI |
InChI=1S/C6H7BrO2/c1-4(8)5-2-3-6(7)9-5/h2-4,8H,1H3/t4-/m1/s1 |
InChI Key |
WYEFYIXKOWQKIG-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(O1)Br)O |
Canonical SMILES |
CC(C1=CC=C(O1)Br)O |
Origin of Product |
United States |
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